molecular formula C8H7NOS B1315470 5-Methoxybenzo[d]thiazole CAS No. 2942-14-5

5-Methoxybenzo[d]thiazole

Cat. No. B1315470
Key on ui cas rn: 2942-14-5
M. Wt: 165.21 g/mol
InChI Key: PNJKZDLZKILFNF-UHFFFAOYSA-N
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Patent
US09156822B2

Procedure details

A mixture of intermediate 23 (1.33 g, 6.9 mmol), boric acid (2.3 g, 37.2 mmol) and formic acid (17 mL) was heated to reflux and stirred for 6 h. The reaction mixture was cooled to rt and diluted with water. The solution was made alkaline and extracted with ethyl acetate. Further purification by column chromatography (elution with PE/EtOAc=3:1) gave 5-methoxybenzo[d]thiazole (intermediate 24) (290 mg, 15%). HPLC: 99%, RI 2.646 min. MS (ESI) m/z 166.0 [M+H]+.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[SH:11].B(O)(O)O.[CH:16](O)=O>O>[CH3:10][O:9][C:7]1[CH:6]=[CH:5][C:4]2[S:11][CH:16]=[N:2][C:3]=2[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
Cl.NC1=C(C=CC(=C1)OC)S
Name
Quantity
2.3 g
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
17 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Further purification
WASH
Type
WASH
Details
by column chromatography (elution with PE/EtOAc=3:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC=1C=CC2=C(N=CS2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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